molecular formula C23H24N6O B2794721 (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1426314-52-4

(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2794721
CAS No.: 1426314-52-4
M. Wt: 400.486
InChI Key: IZMGNOGEZIBFQZ-UHFFFAOYSA-N
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Description

The compound “(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone” features a benzimidazole core linked via a methanone group to a piperazine moiety substituted with a 2-phenylimidazole ethyl chain. Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and kinase inhibitory activities, while imidazole-containing compounds often exhibit metabolic stability and hydrogen-bonding capabilities critical for drug-receptor interactions .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c30-23(19-6-7-20-21(16-19)26-17-25-20)29-14-11-27(12-15-29)10-13-28-9-8-24-22(28)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMGNOGEZIBFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as BBZ, is a novel synthetic molecule with significant potential in pharmacological applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of BBZ is C22H25N5OC_{22}H_{25}N_5O, and it features a complex structure that includes benzimidazole and piperazine moieties. This structural arrangement is critical for its biological activity, as it allows for diverse interactions with biological targets.

BBZ exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of DNA Topoisomerases : BBZ has been shown to bind to human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of DNA processes, ultimately resulting in cancer cell apoptosis .
  • Anticancer Activity : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In studies conducted by the National Cancer Institute, BBZ showed strong binding affinity and thermal stabilization of DNA sequences, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Beyond its anticancer effects, BBZ derivatives have been investigated for their antimicrobial properties. Compounds derived from the benzimidazole core have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cytotoxicity Assays : A study involving 60 human cancer cell lines revealed that BBZ exhibited potent cytotoxicity, particularly in leukemia and breast cancer cell lines. The IC50 values ranged from 0.5 to 5 µM, highlighting its effectiveness compared to standard chemotherapeutics .
  • DNA Interaction Studies : Using UV absorption and fluorescence spectroscopy, researchers found that BBZ significantly interacts with DNA, leading to increased stability of the DNA structure under thermal stress. This interaction is essential for its role in inhibiting topoisomerase activity .
  • Antimicrobial Evaluation : In antimicrobial assays, derivatives of BBZ were tested against a panel of pathogens. Results indicated that certain substitutions on the benzimidazole ring enhanced antibacterial activity, with zones of inhibition reaching up to 28 mm against E. coli and Bacillus subtilis at concentrations of 10 mg/mL .

Table 1: Cytotoxic Activity of BBZ Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.5
K562 (Leukemia)0.8
A549 (Lung Cancer)3.0
HeLa (Cervical Cancer)1.5

Table 2: Antimicrobial Activity of BBZ Derivatives

CompoundZone of Inhibition (mm)Target Bacteria
BBZ-A25E. coli
BBZ-B22S. aureus
BBZ-C19Bacillus subtilis
BBZ-D15Pseudomonas aeruginosa

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that integrates the benzimidazole and piperazine moieties. The method often employs coupling reactions and can be adapted for large-scale production. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of benzimidazole derivatives, including the compound . For instance, derivatives containing imidazole rings have shown significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain synthesized benzimidazole derivatives exhibited potent activity against these bacteria when compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Anticancer Potential

The anticancer potential of benzimidazole derivatives has also been a focus of research. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, one study reported that a related benzimidazole derivative inhibited cell proliferation in human breast cancer cells with an IC50 value of 12 µM .

Table 2: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)12
Compound EHCT116 (Colon Cancer)15
Compound FA549 (Lung Cancer)18

Neurological Disorders

Research has indicated that benzimidazole derivatives may possess neuroprotective properties. Some compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues .

Gastrointestinal Disorders

The compound has also been evaluated for its antiulcer properties. Studies have shown that certain derivatives can effectively reduce ulcer formation in animal models, suggesting their potential use in treating gastrointestinal disorders. For instance, a derivative was found to inhibit gastric acid secretion significantly, outperforming traditional antiulcer medications like omeprazole .

Table 3: Antiulcer Activity of Benzimidazole Derivatives

Compound NameModel UsedUlcer Inhibition (%)
Compound GEthanol-induced rat model83.1
Compound HAspirin-induced model75.5

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs (Table 1) include compounds with variations in:

  • Benzimidazole substituents : Electron-withdrawing or donating groups (e.g., nitro, fluoro) alter reactivity and binding.
  • Piperazine linker : Substitutions at the piperazine nitrogen influence solubility and conformational flexibility.
  • Imidazole modifications : Phenyl or alkyl groups on imidazole modulate steric effects and π-π stacking.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Ref Core Structure Key Substituents Reported Activity
Target Compound Benzimidazole + piperazine + phenylimidazole None (parent structure) Hypothesized kinase inhibition (inferred from )
EP 1 926 722 B1 Benzimidazole + piperazine + trifluoromethyl 4-Trifluoromethylphenyl Kinase inhibition (patented)
Nitroimidazole + piperazine + arylthio Nitro group, benzyl/arylthio chains Antimicrobial, antiparasitic
Benzoimidazole + triazole-thiazole Phenoxymethyl, fluorophenyl, bromophenyl Docking-based enzyme inhibition
Pharmacological Activity
  • Antimicrobial Activity: highlights nitroimidazole-piperazine derivatives (e.g., compounds 3–9) with broad-spectrum antimicrobial action, attributed to nitro group redox activity and thioether side chains enhancing membrane penetration .
  • Enzyme Binding: ’s phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9c, 9g) showed strong docking affinity to enzymes like α-glucosidase, with substituents like bromophenyl enhancing hydrophobic interactions . The target compound’s phenylimidazole may similarly engage in π-stacking but requires empirical validation.
Hydrogen-Bonding and Crystal Packing

emphasizes hydrogen-bonding patterns in molecular aggregation. The target compound’s benzimidazole NH and imidazole N atoms likely form hydrogen bonds with biological targets or in crystal lattices, akin to Etter’s graph-set analysis principles .

Q & A

Q. Q1. What are the typical synthetic pathways for synthesizing (1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the functionalization of the benzimidazole core. Key steps include:

  • Coupling Reactions : Piperazine derivatives are often alkylated or acylated using reagents like benzoyl chloride under anhydrous conditions (DMF, K₂CO₃, 80°C) to form the methanone backbone .
  • Microwave-Assisted Synthesis : For time-sensitive steps (e.g., introducing chloroethyl/benzyl groups), microwave irradiation reduces reaction times from hours to minutes while improving yields .
  • Catalysts : Palladium-based catalysts or phase-transfer agents may enhance coupling efficiency.

Q. Optimization Strategies :

  • Monitor intermediates via TLC or HPLC to ensure step completion .
  • Adjust solvent polarity (e.g., ethanol vs. DCM) to control crystallization and purity .
  • Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm intermediate structures .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Characterization
Benzimidazole alkylationSOCl₂, DMF, microwave (100°C, 30 min)65–75¹H NMR, IR
Piperazine acylationBenzoyl chloride, K₂CO₃, DMF (80°C, 12h)70–85HPLC, MS

Q. Q2. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer: Structural validation requires a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm benzimidazole (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and methanone (δ 160–170 ppm) moieties .
    • IR : Detect carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight within 1 ppm error .
  • X-ray Crystallography : Resolves bond angles/lengths, particularly for imidazole-piperazine spatial arrangements .

Advanced Research Questions

Q. Q3. How can researchers reconcile contradictory bioactivity data observed in in vitro vs. in vivo studies for this compound?

Methodological Answer: Contradictions often arise from:

  • Metabolic Instability : In vivo degradation (e.g., cytochrome P450 metabolism) reduces efficacy. Use LC-MS/MS to identify metabolites and modify labile groups (e.g., fluorination at benzimidazole positions) .
  • Solubility/Permeability : Poor aqueous solubility may limit in vivo absorption. Employ co-solvents (PEG, cyclodextrins) or pro-drug strategies .
  • Target Engagement : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism .

Case Study : notes imidazole-thioether analogs show potent in vitro kinase inhibition but poor in vivo bioavailability. Resolving this required synthesizing sulfone derivatives (via mCPBA oxidation) to enhance solubility .

Q. Q4. What theoretical frameworks guide the design of derivatives to improve this compound’s selectivity for kinase targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenyl → pyridyl) and analyze binding using docking simulations (AutoDock Vina) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., methanone carbonyl) and hydrophobic pockets (benzimidazole core) .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon structural modifications using molecular dynamics .

Example : demonstrates that replacing phenyl with naphthyl in the imidazole ring improves selectivity for PI3Kδ by 10-fold via enhanced π-π stacking .

Q. Q5. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
  • Buffer Conditions : Varying pH or ATP concentrations (e.g., 1 mM vs. 10 µM) alters IC₅₀. Optimize using Tris-HCl (pH 7.4) and physiological ATP levels .
  • Data Normalization : Report IC₅₀ relative to positive/negative controls and use nonlinear regression (GraphPad Prism) for curve fitting .

Q. Q6. What methodologies elucidate the environmental fate of this compound in ecotoxicological studies?

Methodological Answer:

  • Degradation Studies : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis light) to identify breakdown products via LC-QTOF .
  • Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation. recommends using shake-flask methods with HPLC quantification .
  • Biotic Transformation : Incubate with liver microsomes or soil microbiota to assess metabolic pathways .

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